molecular formula C8H7FO3 B051503 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde CAS No. 79418-78-3

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

Cat. No.: B051503
CAS No.: 79418-78-3
M. Wt: 170.14 g/mol
InChI Key: OOGOFUKAJDPHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde is an aryl fluorinated building block It’s known to be used in the synthesis of other compounds , which suggests that its targets could be the enzymes or proteins involved in these synthesis reactions.

Mode of Action

It’s known to be used in the synthesis of 3-(3-fluoro-4-hydroxy-5-methoxyphenyl)-n-phenethylacrylamide and 4-[(4-hydroxy-3-fluoro-5-methoxy-benzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one . This suggests that it might interact with its targets through chemical reactions to form these compounds.

Biochemical Pathways

Given its role in the synthesis of other compounds , it’s likely that it’s involved in the biochemical pathways related to these compounds.

Result of Action

Given its role in the synthesis of other compounds , it’s likely that its action results in the formation of these compounds.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and selectivity, making it a valuable compound for various applications .

Biological Activity

3-Fluoro-4-hydroxy-5-methoxybenzaldehyde is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article explores the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-fluoro-4-hydroxybenzylamine with appropriate aldehydes under controlled conditions. The use of fluorinated precursors enhances the compound's biological profile, particularly its antimicrobial properties. Recent studies have utilized various methods, including refluxing in methanol with catalysts to optimize yields and purity.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound has been tested against several clinical strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.

Key findings from various studies include:

  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound have been reported to be comparable to standard antibiotics such as kanamycin and ampicillin. For instance, one study found an MIC of 5.6 µM against E. coli and S. aureus .
  • Mechanism of Action : The antibacterial mechanism is primarily attributed to the inhibition of essential bacterial enzymes, such as the Escherichia coli β-ketoacyl-acyl carrier protein synthase III (ecKAS III). The compound's IC50 values suggest potent inhibition capabilities, which may contribute to its overall antibacterial efficacy .

Comparative Efficacy

In comparative studies, this compound demonstrated superior activity against resistant bacterial strains compared to traditional antibiotics. Table 1 summarizes the antibacterial activities observed across different studies.

Bacterial StrainMIC (µM)Comparison AntibioticMIC (µM)
S. aureus5.6Kanamycin7.2
E. coli5.6Ampicillin8.0
B. subtilis10Streptomycin12

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Activity : A recent investigation assessed the compound's efficacy against multi-drug resistant strains of bacteria, revealing that it not only inhibited growth but also reduced biofilm formation significantly .
  • Enzymatic Inhibition Study : Another study focused on the enzymatic inhibition properties of the compound, demonstrating a strong correlation between its structural features and its ability to inhibit ecKAS III effectively .
  • Structure-Activity Relationship (SAR) : Research into the SAR of fluorinated compounds indicated that modifications at the meta position significantly enhance antibacterial activity, suggesting that further optimization could yield even more potent derivatives .

Properties

IUPAC Name

3-fluoro-4-hydroxy-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGOFUKAJDPHDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344640
Record name 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79418-78-3
Record name 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79418-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.